Cas no 35107-91-6 (1-(thiazol-2-yl)urea(WXC08188))

1-(thiazol-2-yl)urea(WXC08188) 化学的及び物理的性質
名前と識別子
-
- Urea, 2-thiazolyl-
- 1-(thiazol-2-yl)urea(WXC08188)
- 1-(thiazol-2-yl)urea
-
1-(thiazol-2-yl)urea(WXC08188) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734143-1g |
1-(Thiazol-2-yl)urea |
35107-91-6 | 98% | 1g |
¥4216.00 | 2024-05-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00865596-1g |
1-(Thiazol-2-yl)urea |
35107-91-6 | 95% | 1g |
¥3444.0 | 2023-03-27 |
1-(thiazol-2-yl)urea(WXC08188) 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
1-(thiazol-2-yl)urea(WXC08188)に関する追加情報
Research Brief on 1-(thiazol-2-yl)urea (WXC08188) and CAS 35107-91-6: Recent Advances in Chemical Biology and Drug Discovery
The compound 1-(thiazol-2-yl)urea (WXC08188), with CAS registry number 35107-91-6, has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic urea derivative has attracted significant attention due to its unique structural features and potential biological activities. Recent studies have focused on exploring its pharmacological properties, synthetic routes, and structure-activity relationships (SAR) for various therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that WXC08188 exhibits potent inhibitory activity against several kinase targets, particularly showing nanomolar affinity for JAK3 kinase. The research team employed molecular docking studies to elucidate the binding mode of this compound, revealing crucial hydrogen bonding interactions between the urea moiety and the kinase hinge region. These findings suggest potential applications in autoimmune diseases and hematological malignancies where JAK signaling plays a critical role.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that structural derivatives of 35107-91-6 displayed remarkable activity against drug-resistant Gram-positive bacteria, including MRSA strains. The thiazole ring system appears to contribute significantly to membrane penetration, while the urea functionality enhances target binding affinity. Researchers observed that subtle modifications to the thiazole substituents could dramatically alter the spectrum of antimicrobial activity.
From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the preparation of 1-(thiazol-2-yl)urea derivatives. A 2023 study in Organic Process Research & Development described a catalyst-free, water-mediated synthesis of WXC08188 analogs with excellent yields (>85%) and high purity. This environmentally benign method significantly improves upon traditional routes that required toxic solvents and harsh conditions, making scale-up more feasible for pharmaceutical development.
Current challenges in the development of WXC08188-based therapeutics include optimizing pharmacokinetic properties and target selectivity. Recent ADMET studies indicate that while the compound shows good metabolic stability in microsomal assays, its aqueous solubility remains suboptimal for oral administration. Several research groups are investigating prodrug strategies and formulation approaches to address these limitations while maintaining the compound's potent biological activity.
The future research directions for 35107-91-6 derivatives appear particularly promising in oncology applications. Preliminary in vivo data presented at the 2024 AACR annual meeting showed that certain fluorinated analogs of WXC08188 exhibited significant tumor growth inhibition in xenograft models of triple-negative breast cancer, with minimal toxicity observed at therapeutic doses. These findings warrant further investigation into the mechanism of action and potential combination therapies.
In conclusion, 1-(thiazol-2-yl)urea (WXC08188) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. The ongoing research efforts surrounding CAS 35107-91-6 continue to uncover new biological activities and synthetic methodologies, positioning this compound family as an important focus in contemporary drug discovery pipelines. Future studies will likely explore additional structural modifications and combination therapies to fully realize the clinical potential of these molecules.
35107-91-6 (1-(thiazol-2-yl)urea(WXC08188)) 関連製品
- 1380143-64-5(2-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol)
- 136897-50-2((R)-2-Oleamidopropanoic acid)
- 477487-96-0(butyl 2-methyl-5-(2,4,6-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate)
- 2138210-60-1(N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine)
- 2137777-37-6(rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine)
- 900007-27-4(Acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,4-dimethylphenyl)-)
- 5226-49-3(3-ethyloxadiazol-3-ium-5-olate)
- 2580099-83-6(methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride)
- 1261935-15-2(2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid)
- 2287273-09-8(5-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinic acid)




